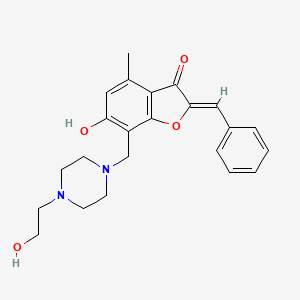

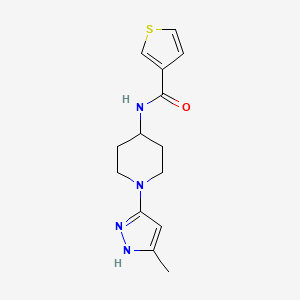

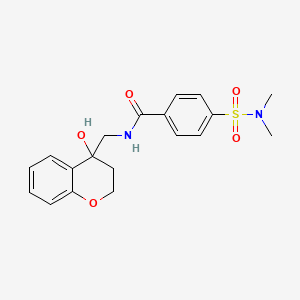

![molecular formula C26H24N6O2 B2378633 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-70-1](/img/structure/B2378633.png)

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . These compounds are known for their biological importance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been shown to be effectively carried out using propylphosphonic anhydride as a reagent . The reactions work under mild conditions and exhibit wide functional group tolerance, delivering the triazolopyridines in good to excellent yields and purities .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using X-ray crystallography . This technique enables structure-guided design, leading to the identification of preferred substructural components .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied extensively. For instance, it has been shown that these compounds can be used as phosphodiesterase 2A (PDE2A) inhibitors .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- A study by Gilava et al. (2020) focused on synthesizing a series of triazolopyrimidines, including compounds closely related to the requested molecule. They used Biginelli protocol for synthesis and characterized the compounds using IR, NMR, and mass spectroscopic techniques. The synthesized compounds were evaluated for their antimicrobial and antioxidant activities (V. P. Gilava et al., 2020).

Structural Analysis and Reaction Mechanism

- Lashmanova et al. (2019) presented a study on the preparation of triazolopyrimidines through the reduction of related compounds, detailing the structural proof through single crystal X-ray diffraction data. The paper also discusses the reaction mechanism, including the transition cage structure (E. A. Lashmanova et al., 2019).

Pharmacological Applications

- While your request specifically excluded drug use, dosage, and side effects, it's worth noting that numerous studies are focused on the pharmacological applications of triazolopyrimidine derivatives. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative and evaluated its antibacterial activity against various microbial strains (S. Lahmidi et al., 2019).

Antimicrobial Activity

- Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives and assessed their antibacterial and antifungal activity. Their findings contribute to the understanding of the antimicrobial potential of such compounds (J. H. Chauhan & H. Ram, 2019).

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the pharmacological activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple biochemical pathways could be affected .

Pharmacokinetics

A compound with a similar structure was found to have high oral bioavailability, high systemic exposure (auc), and a maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest that the compound could be well-absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

Based on the pharmacological activities of similar compounds, it can be hypothesized that it may have potential therapeutic effects in various conditions such as cancer, microbial infections, and tubercular diseases .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16-6-4-7-19(14-16)23-22(25(33)29-20-8-5-13-27-15-20)17(2)28-26-30-24(31-32(23)26)18-9-11-21(34-3)12-10-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHMZVLUWUPSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=C(C=C4)OC)C)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

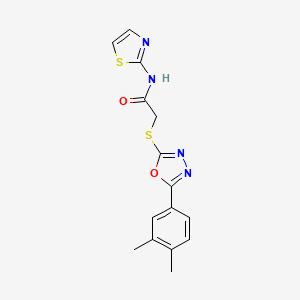

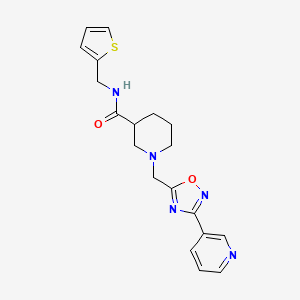

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)

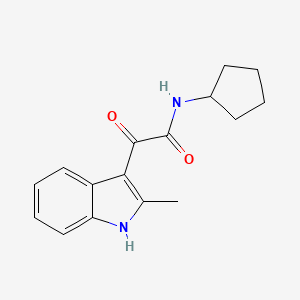

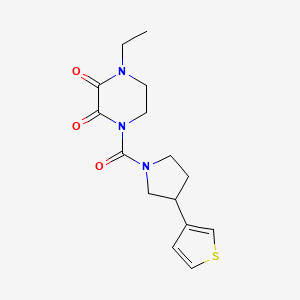

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

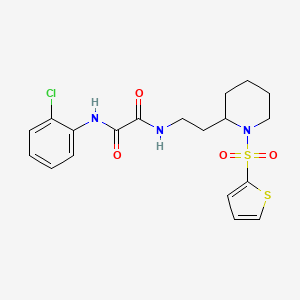

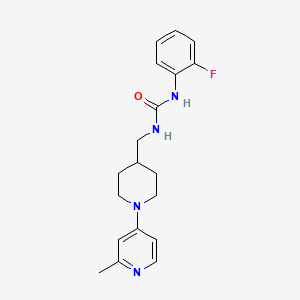

![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)

![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)